molecular formula C20H34Sn B1149775 Tributyl(phenylethenyl)tin CAS No. 19752-27-3

Tributyl(phenylethenyl)tin

Cat. No.: B1149775
CAS No.: 19752-27-3
M. Wt: 393.19396
InChI Key:
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Description

Tributyl(phenylethenyl)tin is an organotin compound with the chemical formula C20H34Sn. It is a derivative of tin, where the tin atom is bonded to three butyl groups and one phenylethenyl group. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyl(phenylethenyl)tin can be synthesized through the reaction of tributyltin hydride with phenylacetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a palladium catalyst to facilitate the formation of the tin-carbon bond.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tributyl(phenylethenyl)tin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The phenylethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under mild conditions.

Major Products Formed:

    Oxidation: Tin oxides and phenylacetylene derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tributyl(phenylethenyl)tin has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in plastic manufacturing.

Mechanism of Action

The mechanism of action of tributyl(phenylethenyl)tin involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological molecules, potentially affecting cellular pathways and enzyme activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tributyl(phenylethynyl)tin: Similar structure but with a triple bond between the phenyl and tin groups.

    Tributyl(vinyl)tin: Contains a vinyl group instead of a phenylethenyl group.

    Tributyl(1-propynyl)tin: Features a propynyl group in place of the phenylethenyl group.

Uniqueness: Tributyl(phenylethenyl)tin is unique due to its specific phenylethenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

tributyl-[(E)-2-phenylethenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENXCDRAXNPDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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